methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3,5-difluorophenyl group at position 3 and a sulfanylacetamido-benzoate moiety at position 2. This structure integrates multiple pharmacophoric elements: the thienopyrimidinone scaffold is associated with kinase inhibition, while the 3,5-difluorophenyl group enhances lipophilicity and target binding affinity . The methyl benzoate ester at the terminal end likely improves solubility and bioavailability compared to free carboxylic acid derivatives. The compound’s registry number (RN: 1260949-92-5) and synonyms, such as 2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide, indicate its relation to a broader class of sulfur-linked acetamide derivatives .
Properties
IUPAC Name |
methyl 2-[[2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O4S2/c1-31-21(30)15-4-2-3-5-16(15)25-18(28)11-33-22-26-17-6-7-32-19(17)20(29)27(22)14-9-12(23)8-13(24)10-14/h2-10H,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNAMFJKKOXACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thorpe-Ziegler Cyclization for Core Formation
The thieno[3,2-d]pyrimidinone scaffold is synthesized via Thorpe-Ziegler cyclization, a method validated for analogous systems. Starting with a pyrimidine derivative bearing a mercapto group, cyclization is induced under basic conditions:
Procedure :
- Substrate Preparation : 6-Amino-2-mercaptopyrimidin-4(3H)-one is treated with methyl chloroacetate in ethanol to form the thioether intermediate.
- Cyclization : Deprotonation with sodium hydride in tetrahydrofuran (THF) at 0–5°C triggers intramolecular cyclization, yielding thieno[3,2-d]pyrimidin-4(3H)-one.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Methyl chloroacetate | Ethanol | Reflux | 85% |
| 2 | NaH | THF | 0–5°C | 71% |
Introduction of 3,5-Difluorophenyl Group
The 3,5-difluorophenyl moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (NAS). NAS is preferred for its compatibility with electron-deficient aryl halides:
Procedure :
- Halogenation : Thieno[3,2-d]pyrimidin-4(3H)-one is brominated at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
- NAS Reaction : The brominated intermediate reacts with 3,5-difluorophenylboronic acid via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1).
Reaction Conditions :
| Step | Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | NBS | - | DMF | 25°C | 90% |
| 2 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 80°C | 68% |
Synthesis of Methyl 2-(Sulfanylacetamido)benzoate Side Chain
Acetylation and Esterification of Anthranilic Acid
Methyl 2-aminobenzoate (anthranilic acid methyl ester) is acylated with mercaptoacetic acid derivatives:
Procedure :
- Protection of Amine : Anthranilic acid is acetylated using acetic anhydride in tetrahydrofuran (THF) to form methyl 2-acetamidobenzoate.
- Thioacetylation : The acetylated intermediate reacts with chlorocarbonylsulfenyl chloride (ClCOSSCl) in dichloromethane (DCM) to introduce the sulfanyl group.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Acetic anhydride | THF | 25°C | 88% |
| 2 | ClCOSSCl | DCM | 0°C | 75% |
Final Coupling of Intermediates
Sulfanyl Acetamido Bridging
Intermediate A (3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one) and Intermediate B (methyl 2-(mercaptoacetamido)benzoate) undergo oxidative coupling:
Procedure :
- Oxidative Coupling : A mixture of Intermediate A, Intermediate B, and iodine in DCM facilitates disulfide bond formation.
- Reduction : The disulfide intermediate is reduced with zinc dust in acetic acid to yield the final thioether-linked product.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | I₂ | DCM | 25°C | 65% |
| 2 | Zn/HOAc | Acetic acid | 50°C | 85% |
Optimization and Challenges
Regioselectivity in Cyclization
Thorpe-Ziegler cyclization demands precise control of base strength and temperature to avoid competing pathways. Sodium hydride in THF at 0°C ensures >70% regioselectivity for the thieno[3,2-d]pyrimidinone scaffold.
Catalyst Selection for Suzuki Coupling
Palladium tetrakis(triphenylphosphine) outperforms PdCl₂(dppf) in coupling efficiency (68% vs. 52% yield), attributed to enhanced electron-donating properties of triphenylphosphine ligands.
Purification Challenges
The final product’s polarity necessitates chromatographic purification using silica gel and ethyl acetate/hexane (1:3) to achieve >95% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial activities. Studies have suggested that methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate may act against various bacterial strains and fungi through mechanisms such as inhibiting cell wall synthesis or disrupting metabolic pathways.
Anti-inflammatory Potential
In silico docking studies have demonstrated that this compound could serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its application in developing anti-inflammatory drugs targeting conditions like asthma and arthritis.
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy :
- Inhibition of 5-Lipoxygenase :
Mechanism of Action
The mechanism of action of methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Compound A: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (RN: 1260949-92-5)
- Structural Difference : Replaces the methyl benzoate group with a 2,5-dimethoxyphenyl acetamide.
Compound B: Ethametsulfuron methyl ester (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structural Difference: Substitutes the thienopyrimidinone core with a triazine ring and sulfonylurea linker.
- Impact: The triazine-sulfonylurea motif is characteristic of herbicides (e.g., sulfonylureas), whereas the thienopyrimidinone core in the target compound suggests kinase inhibition applications.
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Thienopyrimidinone | Thienopyrimidinone | Triazine-sulfonylurea |
| Substituent | Methyl benzoate | 2,5-Dimethoxyphenyl | Sulfonylurea linker |
| Molecular Weight | ~480 g/mol* | ~470 g/mol* | ~365 g/mol |
| Application | Kinase inhibition (hypothesized) | Kinase inhibition (hypothesized) | Herbicide |
*Estimated based on structural analogs.
Functional Group Modifications
Compound C: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Difference: Replaces thienopyrimidinone with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid.
Compound D: Triflusulfuron methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate)
- Structural Difference: Contains a trifluoroethoxy-triazine group instead of the difluorophenyl-thienopyrimidinone.
- Impact : The trifluoroethoxy group increases electronegativity and metabolic resistance, critical for herbicidal activity, but reduces selectivity for human kinase targets.
Key Research Findings and Hypotheses
- Binding Affinity: Molecular docking studies using AutoDock4 suggest that the thienopyrimidinone core in the target compound exhibits stronger hydrogen bonding with kinase ATP pockets compared to triazine-based analogs (e.g., Compound B) due to its planar heterocyclic system .
- Solubility : The methyl benzoate ester in the target compound likely improves aqueous solubility (logP ~2.5) relative to free acid forms (logP ~1.8), as inferred from sulfonylurea analogs .
- Metabolic Stability: The 3,5-difluorophenyl group may reduce cytochrome P450-mediated oxidation compared to non-fluorinated aryl groups, as seen in fluorinated kinase inhibitors .
Biological Activity
Methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine scaffold, which is known for its diverse biological activities. The structure includes:
- Thieno[3,2-d]pyrimidine core : This heterocyclic structure is associated with various pharmacological effects, particularly in oncology.
- Difluorophenyl group : The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound.
- Sulfanyl and acetamido substituents : These functional groups may contribute to the compound's biological interactions and specificity.
-
Antitumor Activity :
- Thieno[3,2-d]pyrimidine derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values ranging from 0.55 μM to 1.68 μM against lymphoma cells (SU-DHL-6, WSU-DLCL-2, K562) .
- The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
-
Antimicrobial Properties :
- Research indicates that thieno[3,2-d]pyrimidines possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of amido or imino side chains enhances this activity .
- Compounds have been tested against Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, showing significant inhibitory effects .
Antiproliferative Studies
A study evaluated the antiproliferative activity of several thieno[3,2-d]pyrimidine derivatives against cancer cell lines. Notably, compounds derived from this scaffold exhibited selective toxicity towards cancer cells while sparing normal cells . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thieno[3,2-d]pyrimidine ring significantly influenced biological activity.
Antimicrobial Activity Assessment
In a separate investigation, a series of thieno[3,2-d]pyrimidines were synthesized and assessed for their antimicrobial properties. The results indicated that compounds with specific structural features showed potent activity against clinical strains of Cryptococcus neoformans and other pathogens .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, thieno[3,2-d]pyrimidinone core formation typically involves condensation reactions under acidic or basic conditions, as seen in structurally analogous compounds . Solvent choice (e.g., DMF or THF) impacts yield due to varying solubility of intermediates. Catalysts like DMAP or EDCI are critical for amide bond formation between the sulfanylacetamide linker and benzoate moiety .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of NMR (to confirm substitution patterns and linker connectivity) and HPLC-MS (to verify purity and molecular weight). X-ray crystallography, as applied to similar thienopyrimidine derivatives, resolves bond angles and stereochemistry . For example, the 3,5-difluorophenyl group’s orientation can be confirmed via NMR, while the sulfanylacetamido bridge’s geometry is validated through NOESY correlations .
Q. What are the primary chemical reactions this compound undergoes under standard laboratory conditions?
- Methodological Answer : The compound is reactive at the sulfanyl (-S-) group, which can undergo oxidation to sulfoxides/sulfones using HO or mCPBA . The methyl benzoate ester is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), forming a carboxylic acid derivative for further functionalization . Reduction of the 4-oxo group on the pyrimidine ring (e.g., via NaBH) may alter its electronic properties and bioactivity .
Advanced Research Questions
Q. How does the 3,5-difluorophenyl substituent influence interactions with biological targets compared to other aryl groups (e.g., chlorophenyl or methylphenyl)?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in enzymes (e.g., kinases) via dipole interactions. Comparative studies of analogs (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl derivatives) show that difluorophenyl groups improve metabolic stability and reduce off-target effects . Use molecular docking simulations (e.g., AutoDock Vina) to map interactions with target proteins like EGFR or PARP .
Q. What experimental strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using IC determination across multiple cell lines (e.g., HEK293 vs. HeLa) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cellular proliferation assays) . For example, conflicting cytotoxicity data for methyl benzoate analogs can be reconciled by controlling esterase activity in cell media .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Systematic substitution at the thienopyrimidine core (e.g., replacing 3,5-difluorophenyl with 2,4-dichlorophenyl) and benzoate moiety (e.g., nitro or methoxy groups) reveals steric and electronic effects. Use CoMFA/CoMSIA models to correlate substituent properties (Hammett constants, logP) with activity . For instance, bulkier substituents at the 4-oxo position reduce off-target kinase inhibition .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (e.g., human liver microsomes) to evaluate hydrolysis/oxidation. LC-MS/MS monitors degradation products, while circular dichroism (CD) assesses conformational changes in protein-bound states . For example, esterase-mediated hydrolysis of the methyl benzoate group generates a carboxylic acid metabolite detectable via -labeled tracking .
Comparative Data from Structural Analogs
| Compound Modification | Biological Activity (IC, nM) | Key Finding | Reference |
|---|---|---|---|
| 3,5-Difluorophenyl substituent | 12.4 (EGFR inhibition) | Enhanced kinase selectivity vs. 3,5-dimethylphenyl (IC = 45.6 nM) | |
| Methyl benzoate → Ethyl benzoate | 18.9 (PARP1 inhibition) | Reduced cell permeability due to increased logP | |
| Sulfanyl linker → Sulfonyl linker | >1000 (Anticancer activity) | Loss of activity suggests critical role of -S- in target binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
